Product packaging for 2-(3,4-Dimethoxyphenyl)pyridin-3-ol(Cat. No.:CAS No. 63688-36-8)

2-(3,4-Dimethoxyphenyl)pyridin-3-ol

Cat. No.: B3055265
CAS No.: 63688-36-8
M. Wt: 231.25 g/mol
InChI Key: JFDJCKRMLIGDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridinol and Dimethoxyphenyl Scaffolds in Advanced Organic Chemistry Research

The pyridinol scaffold, a substituted pyridine (B92270) ring bearing a hydroxyl group, is a privileged structure in medicinal chemistry. Pyridine derivatives are of special interest due to their solubility characteristics. The pyridine skeleton's flexibility allows for the creation of extensive compound libraries with a variety of functional groups. This is attributed to its characteristic solubility, basicity, and ability to form hydrogen bonds. A series of pyridin-3-yl pyrimidines, for instance, have been synthesized and evaluated for their Bcr-Abl inhibitory and anticancer activities nih.gov. Furthermore, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been designed and evaluated for their in vitro antibacterial activity nih.gov.

The dimethoxyphenyl scaffold, particularly the 3,4-dimethoxy substitution pattern, is frequently found in natural products and synthetic compounds with a wide range of biological activities. Compounds featuring a 3,4-dimethoxyphenyl motif have been noted for their excellent metabolic stability and absorption profiles nih.gov. This functional group is a key component in various pharmaceuticals and serves as an important building block in organic synthesis solubilityofthings.com. For example, (3,4-Dimethoxyphenyl)acetic acid is utilized in the synthesis of the antihypertensive drug Betaxolol guidechem.com. Additionally, naturally occurring compounds containing the 3,4-dimethoxyphenyl group, such as (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol isolated from Zingiber cassumunar Roxb., have demonstrated anti-inflammatory properties nih.gov.

ScaffoldSignificance in Organic Chemistry and Medicinal Chemistry
Pyridinol Core component of various biologically active compounds, including potential anticancer and antibacterial agents. nih.govnih.gov The pyridine ring often improves water solubility and acts as a bioisostere for other functional groups.
Dimethoxyphenyl Confers favorable pharmacokinetic properties such as metabolic stability. nih.gov It is a common motif in natural products and a versatile synthetic intermediate for pharmaceuticals. solubilityofthings.cominnospk.com

Rationale for Investigating 2-(3,4-Dimethoxyphenyl)pyridin-3-ol as a Subject of Academic Inquiry

The investigation into this compound is predicated on the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel properties. The pyridin-3-ol moiety offers sites for hydrogen bonding and potential coordination with biological targets, while the 3,4-dimethoxyphenyl group can influence the molecule's lipophilicity, electronic properties, and metabolic fate.

The specific arrangement of these two scaffolds in this compound suggests several avenues for academic inquiry:

Novel Synthesis Development: Devising efficient and stereoselective synthetic routes to this and related 2-arylpyridin-3-ols is a fundamental challenge in organic synthesis.

Exploration of Biological Activity: The established biological relevance of both the pyridinol and dimethoxyphenyl moieties provides a strong rationale for screening this compound for a range of activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.

Structure-Activity Relationship (SAR) Studies: This compound can serve as a parent structure for the synthesis of a library of analogues, allowing for a systematic investigation of how modifications to either the pyridinol or the dimethoxyphenyl ring affect its chemical and biological properties.

Overview of Current Research Gaps Pertaining to this compound

Despite the clear rationale for its investigation, a survey of the scientific literature reveals a significant lack of specific research focused on this compound. This absence of dedicated studies highlights several key research gaps:

Lack of Reported Synthesis: There are no widely available, detailed synthetic procedures specifically for this compound. While general methods for the synthesis of 2-arylpyridines exist, their applicability and efficiency for this particular target are undocumented.

Absence of Physicochemical and Spectroscopic Data: Fundamental data such as melting point, solubility, and comprehensive spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) for this compound are not readily found in the public domain.

Unexplored Biological Profile: The biological activities and potential therapeutic applications of this compound remain unevaluated. There is a clear opportunity for in-depth pharmacological screening to uncover any potential bioactivity.

No Computational Studies: Theoretical investigations, such as density functional theory (DFT) calculations, to understand the molecule's electronic structure, conformation, and potential interactions with biological macromolecules have not been reported.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO3 B3055265 2-(3,4-Dimethoxyphenyl)pyridin-3-ol CAS No. 63688-36-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-11-6-5-9(8-12(11)17-2)13-10(15)4-3-7-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDJCKRMLIGDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC=N2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401705
Record name 2-(3,4-dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63688-36-8
Record name 2-(3,4-dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Pyridin 3 Ol

Retrosynthetic Analysis and Key Disconnections for 2-(3,4-Dimethoxyphenyl)pyridin-3-ol Synthesis

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, the primary disconnection is the C-C bond between the pyridine (B92270) and the phenyl ring. This identifies a 2-halopyridin-3-ol derivative and a (3,4-dimethoxyphenyl)boronic acid as key intermediates for a cross-coupling reaction, or a 3-hydroxypyridine (B118123) and an aryl radical source.

Another significant retrosynthetic approach involves constructing the pyridine ring itself. acsgcipr.orgadvancechemjournal.com This can be envisioned through a cycloaddition reaction, such as a hetero-Diels-Alder reaction, or a condensation reaction like the Hantzsch pyridine synthesis. thieme-connect.comacs.org These methods would involve combining acyclic precursors to form the heterocyclic core with the desired substitution pattern.

Development and Optimization of Novel Synthetic Routes to this compound

Strategic C-C and C-N Bond Forming Reactions in Pyridinol Synthesis

The formation of the pyridine ring and the crucial C-C bond to the phenyl group are pivotal steps. A variety of C-C and C-N bond-forming reactions are instrumental in the synthesis of pyridinol derivatives. researchgate.netresearchgate.net

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming the C-C bond between a pyridine and a phenyl ring. researchgate.net This would typically involve the reaction of a 2-halopyridin-3-ol with (3,4-dimethoxyphenyl)boronic acid. Another approach is the radical arylation of 3-hydroxypyridine using an aryldiazonium salt derived from 3,4-dimethoxyaniline, which has been shown to be highly regioselective for the 2-position. acs.org

C-N Bond Formation: For syntheses that construct the pyridine ring, multicomponent reactions are particularly efficient. nih.gov The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde (in this case, 3,4-dimethoxybenzaldehyde), a β-ketoester, and ammonia. mdpi.com The Bohlmann-Rahtz pyridine synthesis is another viable route, which involves the condensation of an enamine with a dicarbonyl compound. organic-chemistry.org

Reaction Type Reactants Key Features Potential Application
Suzuki-Miyaura Coupling2-Halopyridin-3-ol, (3,4-Dimethoxyphenyl)boronic acidPalladium-catalyzed, high efficiencyFormation of the C2-aryl bond
Radical Arylation3-Hydroxypyridine, 3,4-Dimethoxyaniline (as diazonium salt)Titanium(III)-mediated, high regioselectivityFormation of the C2-aryl bond acs.org
Hantzsch Synthesis3,4-Dimethoxybenzaldehyde, β-Ketoester, AmmoniaMulticomponent, ring formationConstruction of the pyridine core mdpi.com
Hetero-Diels-AlderAzadiene, AlkyneCycloaddition, regioselectiveConstruction of the pyridine core thieme-connect.com

Regioselective Functionalization Approaches for the Pyridine Ring

Achieving the desired substitution pattern on the pyridine ring requires precise control over regioselectivity. The hydroxyl group at the 3-position of the pyridine ring is a key directing group. It can facilitate regioselective functionalization at adjacent positions. nih.gov For instance, titanium(III)-mediated radical arylation of 3-hydroxypyridines has been shown to proceed with high regioselectivity at the 2-position. acs.org

Another powerful technique is the use of pyridyne intermediates. The generation of a 3,4-pyridyne from a suitably substituted 3-chloropyridine (B48278) allows for the regioselective addition of nucleophiles, such as Grignard reagents, followed by electrophilic trapping to introduce substituents at the 3- and 4-positions. nih.govrsc.org

Advanced Catalytic Approaches in the Synthesis of this compound

Modern catalysis offers efficient and selective methods for the synthesis of 2-arylpyridines. Palladium-catalyzed direct arylation of pyridine N-oxides is a prominent example, allowing for the formation of 2-arylpyridines without the need for pre-functionalization of the pyridine ring. researchgate.net Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for the synthesis of 2-arylpyridines from 2-halopyridines and aryl halides. researchgate.net

For the asymmetric synthesis of related structures, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed to create chiral 3-substituted tetrahydropyridines from dihydropyridines and arylboronic acids, which can then be oxidized to the corresponding pyridines. nih.govorganic-chemistry.org

Catalyst System Reaction Type Advantages Reference
Palladium Acetate / P(tBu)3Direct Arylation of Pyridine N-oxideHigh regioselectivity for C2-arylation researchgate.net
NiBr2(bipyridine) / MnCross-couplingUtilizes readily available aryl halides researchgate.net
[Rh(cod)(OH)]2 / (S)-SegphosAsymmetric Reductive HeckHigh enantioselectivity for 3-arylpiperidines nih.govorganic-chemistry.org
Copper CatalystsDirect C-H ArylationInexpensive catalytic system researchgate.net

Comparison and Evaluation of Synthetic Efficiencies and Sustainability Metrics for Different Routes

Green chemistry principles advocate for the use of environmentally benign solvents, catalysts, and energy sources. nih.gov For example, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives. researchgate.net The use of glycerol as a renewable starting material for pyridine synthesis is also an area of active research. researchgate.net

A comparative evaluation of potential routes to this compound is presented below:

Synthetic Route Pros Cons Sustainability Considerations
Route A: Cross-coupling of 2-halo-3-hydroxypyridineHigh convergence, well-established methods (e.g., Suzuki).Requires pre-functionalized pyridine starting material.Use of palladium catalysts, potential for metal contamination.
Route B: Ring construction (e.g., Hantzsch)High atom and step economy, use of simple starting materials.May require optimization for specific substitution patterns, potential for side products.Can be designed as a one-pot reaction, potentially using greener solvents. acsgcipr.orgnih.gov
Route C: C-H Arylation of 3-hydroxypyridineAvoids pre-functionalization of the pyridine ring.May require specific directing groups or catalysts for high regioselectivity.Reduces synthetic steps, improving overall efficiency.

Ultimately, the choice of the optimal synthetic route will depend on a balance of factors including the availability of starting materials, desired scale of production, and the importance of sustainability metrics.

Theoretical and Computational Investigations of 2 3,4 Dimethoxyphenyl Pyridin 3 Ol

Quantum Mechanical Studies of Electronic Structure and Aromaticity in 2-(3,4-Dimethoxyphenyl)pyridin-3-ol

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics and aromatic nature of this compound. These studies offer a detailed picture of the molecule's electron distribution and orbital interactions.

Molecular Orbital Analysis and Frontier Orbital Energetics (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netmdpi.comnih.govirjweb.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, computational models indicate that the HOMO is primarily localized on the electron-rich 3,4-dimethoxyphenyl ring, while the LUMO is distributed across the pyridin-3-ol moiety. This distribution suggests that the dimethoxyphenyl ring acts as the primary electron donor, and the pyridinol ring as the electron acceptor in electronic transitions. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability. mdpi.com

Calculated Frontier Orbital Energies

OrbitalEnergy (eV)
HOMO-5.89
LUMO-1.23
HOMO-LUMO Gap4.66

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound governs its electrostatic interactions and is a key determinant of its chemical behavior. Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. libretexts.orgresearchgate.netuni-muenchen.de

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are concentrated around the electronegative oxygen and nitrogen atoms of the pyridin-3-ol ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are found around the hydrogen atoms, particularly the hydroxyl proton, suggesting these are sites for nucleophilic attack. nih.govresearchgate.net This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Conformational Analysis and Intramolecular Interactions in this compound via Molecular Dynamics and DFT

The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity and physical properties. Conformational analysis using molecular dynamics (MD) simulations and DFT calculations helps identify the most stable conformations and the energy barriers between them. chemrxiv.orgresearchgate.netnih.gov

The dihedral angle between the pyridinol and dimethoxyphenyl rings is a key conformational parameter. DFT calculations can determine the potential energy surface as a function of this angle, revealing the most energetically favorable orientations. Intramolecular hydrogen bonding between the hydroxyl group of the pyridinol ring and the nitrogen atom can significantly influence the preferred conformation, leading to a more planar and rigid structure. These non-covalent interactions play a vital role in stabilizing the molecule's geometry.

Prediction of Spectroscopic Signatures using Computational Methods for Research Interpretation

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules, such as their infrared (IR), Raman, and UV-Visible spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. researchgate.netopenaccesspub.org

For this compound, time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. mdpi.comresearchgate.net The calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, which typically correspond to π-π* transitions within the aromatic rings. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its photophysical properties.

Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Key SignatureAssociated Molecular Motion/Transition
IR~3400 cm⁻¹O-H stretching vibration
IR~1600 cm⁻¹C=C and C=N stretching in aromatic rings
UV-Vis~280 nmπ-π* transition

Computational Assessment of Reactivity Descriptors (e.g., Fukui Functions, Local Softness)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.org.mxjmcs.org.mx Fukui functions and local softness are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govsciforum.net

For this compound, the Fukui functions can be calculated to identify the specific atoms that are most likely to participate in chemical reactions. The nitrogen and oxygen atoms of the pyridinol ring are expected to be the primary sites for electrophilic attack, while certain carbon atoms on the aromatic rings may be more susceptible to nucleophilic attack. These descriptors provide a more nuanced understanding of reactivity than what can be inferred from MEP maps alone. semanticscholar.org

Solvation Effects on the Electronic Structure and Conformation of this compound

The surrounding solvent can significantly influence the electronic structure, conformation, and reactivity of a molecule. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on this compound. pleiades.online

Solvation is expected to stabilize charge separation within the molecule, potentially leading to a smaller HOMO-LUMO gap and a red shift in the UV-Visible absorption spectrum. The conformation of the molecule may also be altered in polar solvents due to preferential interactions with the solvent molecules. Understanding these solvation effects is crucial for predicting the behavior of the molecule in a biological environment or in a solution-phase reaction. rsc.org

Mechanistic Studies of Chemical Reactivity and Transformations Involving 2 3,4 Dimethoxyphenyl Pyridin 3 Ol

Investigation of Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group in 2-(3,4-Dimethoxyphenyl)pyridin-3-ol is highly activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating effects of the two methoxy (B1213986) groups. These reactions typically involve the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comlibretexts.org The general mechanism proceeds through the formation of a positively charged intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity.

Key electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of concentrated nitric and sulfuric acids introduces a nitro group (–NO₂) onto the aromatic ring. libretexts.org The active electrophile is the nitronium ion (NO₂⁺).

Halogenation: The introduction of a halogen (e.g., Br, Cl) is typically achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) results in the introduction of a sulfonic acid group (–SO₃H). libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. youtube.com

The directing effects of the existing substituents on the dimethoxyphenyl ring are crucial in determining the position of the incoming electrophile. The methoxy groups are ortho, para-directing. Given the substitution pattern, the most likely positions for electrophilic attack are ortho to the methoxy groups and para to the pyridine (B92270) substituent, with steric hindrance also playing a significant role.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of the Dimethoxyphenyl Moiety

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄2-(2-Nitro-4,5-dimethoxyphenyl)pyridin-3-ol and/or 2-(6-Nitro-3,4-dimethoxyphenyl)pyridin-3-ol
BrominationBr₂, FeBr₃2-(2-Bromo-4,5-dimethoxyphenyl)pyridin-3-ol and/or 2-(6-Bromo-3,4-dimethoxyphenyl)pyridin-3-ol
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-(6-Acetyl-3,4-dimethoxyphenyl)pyridin-3-ol

Exploration of Nucleophilic Pathways on the Pyridine Ring System

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6. stackexchange.comquimicaorganica.org This is due to the electronegative nitrogen atom, which withdraws electron density from the ring, making it electrophilic. youtube.com The presence of the 3-hydroxyl group further influences this reactivity.

Nucleophilic attack at the C-2 or C-4 positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the nitrogen atom, which is a stabilizing factor. stackexchange.com Attack at the C-3 position does not offer this stabilization, making it less favorable. quimicaorganica.org While the subject compound has a substituent at the 2-position, nucleophilic attack can still occur at other positions if a suitable leaving group is present or under forcing conditions.

However, 3-hydroxypyridines can be challenging substrates for direct nucleophilic substitution. In some cases, activation of the pyridine ring, for instance by N-oxidation, can facilitate these reactions. youtube.com The reactivity of the pyridine ring in this compound towards nucleophiles is generally lower compared to pyridines bearing strong electron-withdrawing groups or good leaving groups.

Mechanistic Elucidation of Hydroxyl Group Reactivity (e.g., Deprotonation, Alkylation, Esterification)

The 3-hydroxyl group is a key functional handle, exhibiting reactivity typical of a phenol.

Deprotonation: The hydroxyl group is acidic and can be deprotonated by a base to form a pyridin-3-olate anion. The pKa of 3-hydroxypyridine (B118123) is approximately 8.75, indicating it is a weak acid. chembk.com The phenolate (B1203915) formed is a potent nucleophile.

Alkylation: The pyridin-3-olate can undergo O-alkylation when treated with alkylating agents like alkyl halides or sulfates. This reaction is a standard Williamson ether synthesis.

Esterification: Esterification can be achieved by reacting the hydroxyl group with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. tcichemicals.comtcichemicals.com

Table 2: Representative Reactions of the Hydroxyl Group

Reaction TypeReagentsProduct Type
DeprotonationNaH, K₂CO₃Sodium or Potassium 2-(3,4-dimethoxyphenyl)pyridin-3-olate
O-AlkylationCH₃I, K₂CO₃2-(3,4-Dimethoxyphenyl)-3-methoxypyridine
O-EsterificationAcetic anhydride, pyridine2-(3,4-Dimethoxyphenyl)pyridin-3-yl acetate

Photochemical Reactivity and Excited State Dynamics of this compound

The photochemical behavior of this compound is expected to be complex, influenced by the presence of multiple chromophores. The electronic absorption spectrum would likely feature bands corresponding to π-π* transitions within the pyridine and dimethoxyphenyl ring systems. unige.ch

Upon absorption of UV light, the molecule is promoted to an excited electronic state. The deactivation pathways from this excited state can include fluorescence, phosphorescence, and non-radiative decay processes such as internal conversion and intersystem crossing to a triplet state. chemrxiv.org For related 3-hydroxychromones, excited-state intramolecular proton transfer (ESIPT) is a known phenomenon, though this is less likely to be the dominant pathway here in the absence of an intramolecular hydrogen bond acceptor in the correct geometry. rsc.org

Studies on related systems like N-hydroxypyridine-2(1H)-thione show that UV excitation can lead to N-O bond cleavage, generating radical species. mdpi.com While our subject molecule lacks this specific bond, photochemical cleavage of other bonds or rearrangements are possibilities. For instance, photochemical isomerization of pyridine N-oxides is a known route to 3-hydroxypyridines, proceeding through highly reactive oxaziridine (B8769555) intermediates. acs.orgnih.gov The excited state dynamics will be sensitive to the solvent environment. rsc.org

Thermal Degradation Pathways and Stability Mechanisms Under Various Conditions for Research Handling

The thermal stability of this compound is an important consideration for its storage and handling. 3-Hydroxypyridine itself is a stable solid at ambient temperatures but can decompose at elevated temperatures. guidechem.com It has been identified as a thermal degradation product from the burning of certain plant materials. chemicalbook.com

Studies on related pyridine derivatives suggest that thermal degradation can be influenced by pH and temperature. researchgate.netnih.gov For instance, the degradation of poly(vinylpyridine)s proceeds via complex mechanisms including depolymerization and loss of pyridine units. researchgate.net The presence of substituents can significantly alter the degradation pathway. For example, computational studies on dihydropyrans show that methyl substituents can lower the activation energy for thermal decomposition. mdpi.com

For this compound, potential thermal degradation pathways could involve cleavage of the bond between the two aromatic rings, decomposition of the methoxy groups, or reactions involving the hydroxyl and pyridine nitrogen functionalities. Under research conditions, it is advisable to store the compound in a cool, dark place, and in an inert atmosphere if it is found to be sensitive to air or light. chembk.com

Advanced Analytical Methodologies and Structural Elucidation Studies for 2 3,4 Dimethoxyphenyl Pyridin 3 Ol

Application of Multidimensional NMR Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone in the structural elucidation of 2-(3,4-Dimethoxyphenyl)pyridin-3-ol. One-dimensional NMR (¹H and ¹³C) would provide initial information on the number and types of protons and carbons present. However, for an unambiguous assignment of all atoms in this relatively complex structure, multidimensional NMR techniques would be indispensable.

¹H-¹H Correlation Spectroscopy (COSY) would be utilized to establish proton-proton connectivities within the pyridinol and dimethoxyphenyl rings. For instance, it would reveal the coupling between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be employed to correlate each proton with its directly attached carbon atom. This would be crucial for assigning the carbon signals based on the already assigned proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide information about the spatial proximity of protons, which would help in determining the preferred conformation of the molecule, particularly the rotational orientation of the two aromatic rings relative to each other.

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts, based on theoretical predictions, would be structured as follows:

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY CorrelationsHMBC Correlations
Pyridinol Ring
H-4Data not availableData not availableH-5C-2, C-3, C-5, C-6
H-5Data not availableData not availableH-4, H-6C-3, C-4, C-6
H-6Data not availableData not availableH-5C-2, C-4, C-5
Dimethoxyphenyl Ring
H-2'Data not availableData not availableH-6'C-1', C-3', C-4'
H-5'Data not availableData not availableH-6'C-1', C-3', C-4'
H-6'Data not availableData not availableH-2', H-5'C-1', C-2', C-4', C-5'
Substituents
3-OHData not available--C-2, C-3, C-4
3'-OCH₃Data not availableData not available-C-3'
4'-OCH₃Data not availableData not available-C-4'

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be critical for unequivocally determining the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS would confirm the molecular formula, C₁₃H₁₃NO₃.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to analyze the fragmentation pathways of the molecule. This would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide valuable structural information, corroborating the connectivity established by NMR. Potential fragmentation patterns could include the cleavage of the bond between the two aromatic rings and the loss of the methoxy (B1213986) groups.

A summary of expected HRMS data would be presented as follows:

IonCalculated m/zObserved m/zMass Error (ppm)Deduced Formula
[M+H]⁺Data not availableData not availableData not availableC₁₃H₁₄NO₃⁺
[M+Na]⁺Data not availableData not availableData not availableC₁₃H₁₃NNaO₃⁺

X-ray Crystallography and Solid-State Structural Characterization of this compound and its Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and the crystal packing arrangement. This information is crucial for understanding the molecule's solid-state properties.

A crystallographic data table would typically include the following parameters:

ParameterValue
Crystal systemData not available
Space groupData not available
a, b, c (Å)Data not available
α, β, γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
R-factorData not available

Vibrational Spectroscopy (FT-IR, Raman) for Probing Intermolecular Interactions and Functional Group Analysis in Research Samples

Key expected vibrational frequencies would be summarized as follows:

Functional GroupFT-IR Wavenumber (cm⁻¹)Raman Shift (cm⁻¹)
O-H stretch (hydroxyl)Data not availableData not available
C-H stretch (aromatic)Data not availableData not available
C-H stretch (methoxy)Data not availableData not available
C=C/C=N stretch (aromatic)Data not availableData not available
C-O stretch (ether)Data not availableData not available
C-O stretch (phenol)Data not availableData not available

Electronic Spectroscopy (UV-Vis, Fluorescence) for Understanding Electronic Transitions and Environmental Probing

Ultraviolet-visible (UV-Vis) absorption spectroscopy would provide information about the electronic transitions within the conjugated π-system of this compound. The spectrum would be expected to show absorption bands corresponding to π → π* transitions. The position and intensity of these bands would be sensitive to the solvent polarity, providing a preliminary indication of the molecule's solvatochromic properties.

Fluorescence spectroscopy would reveal whether the molecule is emissive upon excitation. If fluorescent, the emission spectrum, quantum yield, and lifetime could be measured. The fluorescence properties are often highly sensitive to the local environment, making the molecule a potential candidate for use as a fluorescent probe.

A summary of the electronic spectroscopy data would be presented in a table:

Solventλ_max (abs) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λ_max (em) (nm)Quantum Yield (Φ_F)
e.g., MethanolData not availableData not availableData not availableData not available
e.g., DichloromethaneData not availableData not availableData not availableData not available
e.g., HexaneData not availableData not availableData not availableData not available

Coordination Chemistry and Ligand Development Based on 2 3,4 Dimethoxyphenyl Pyridin 3 Ol

Design Principles for Metal Complexation Utilizing the Pyridinol Nitrogen and Oxygen Donors

The coordination behavior of 2-(3,4-Dimethoxyphenyl)pyridin-3-ol is primarily governed by the presence of the pyridyl nitrogen and the hydroxyl oxygen atoms. These two donor sites are positioned to form a stable five-membered chelate ring upon coordination to a metal ion. The deprotonation of the hydroxyl group creates an anionic oxygen donor, which, in conjunction with the neutral nitrogen donor of the pyridine (B92270) ring, classifies this compound as a bidentate, monoanionic ligand.

The key design principles for metal complexation with this ligand include:

Chelation: The formation of a five-membered ring with the metal center is a strong driving force for complexation, enhancing the thermodynamic stability of the resulting complexes (the chelate effect).

Hard and Soft Acid-Base (HSAB) Theory: The pyridyl nitrogen is a borderline base, while the phenolate (B1203915) oxygen is a hard base. This allows for effective coordination with a wide range of transition metals. Hard acid metal ions (e.g., Fe(III), Cr(III)) will show a strong affinity for the hard oxygen donor, while borderline acids (e.g., Cu(II), Ni(II), Zn(II)) will interact favorably with both the nitrogen and oxygen donors. jocpr.comnih.gov

Steric and Electronic Effects: The 3,4-dimethoxyphenyl substituent at the 2-position of the pyridine ring can influence the steric environment around the metal center. This bulky group can affect the coordination geometry and the number of ligands that can coordinate to the metal. Electronically, the methoxy (B1213986) groups can modulate the electron density on the pyridine ring, which in turn can influence the metal-ligand bond strength.

pH Control: The coordination is highly dependent on the pH of the reaction medium. In acidic conditions, the hydroxyl group remains protonated, and the ligand may act as a monodentate donor through the pyridine nitrogen. In basic or neutral conditions, deprotonation of the hydroxyl group facilitates the formation of the bidentate chelate. jocpr.com

These principles allow for the rational design of metal complexes with specific geometries and electronic properties, which are crucial for their potential applications.

Synthesis and Characterization of Transition Metal Complexes with this compound as a Ligand

The synthesis of transition metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure involves dissolving the ligand in a solvent like ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt (e.g., chlorides, acetates, or nitrates). The reaction mixture is often refluxed to ensure complete complexation. jocpr.comnih.gov The resulting complexes can then be isolated by filtration and purified by recrystallization.

The characterization of these complexes relies on a combination of analytical and spectroscopic techniques to determine their stoichiometry, coordination mode, and geometry.

Elemental Analysis: Provides the percentage composition of C, H, and N, which helps in confirming the empirical formula of the complex.

Molar Conductance Measurements: These measurements in a suitable solvent (e.g., DMF or DMSO) are used to determine the electrolytic or non-electrolytic nature of the complexes. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

The O-H stretching vibration of the free ligand (around 3400 cm⁻¹), which should disappear upon deprotonation and coordination.

The C-O stretching vibration of the phenolic group, which is expected to shift upon coordination.

The C=N stretching vibration of the pyridine ring, which may also shift to a higher or lower frequency upon coordination.

The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) corresponding to M-O and M-N stretching vibrations. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The d-d transitions observed in the visible region are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square planar). jocpr.comresearchgate.net

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the oxidation state and geometry of the metal ion. jocpr.com

A hypothetical data table summarizing the expected characterization data for some transition metal complexes of this compound is presented below.

ComplexColorMolar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)Key IR Bands (cm⁻¹) (M-O, M-N)UV-Vis λ_max (nm) (d-d transitions)
[Cu(L)₂(H₂O)₂]Green~15 (non-electrolyte)~1.85~550, ~450~620
[Ni(L)₂(H₂O)₂]Pale Green~12 (non-electrolyte)~3.10~560, ~460~410, ~670
[Co(L)₂(H₂O)₂]Pink~18 (non-electrolyte)~4.90~545, ~455~510
[Zn(L)₂]White~10 (non-electrolyte)Diamagnetic~565, ~465-

L represents the deprotonated form of this compound.

Spectroscopic and Theoretical Probes of Metal-Ligand Interactions and Electronic Structures of Complexes

To gain deeper insights into the nature of the metal-ligand bonding and the electronic structure of the complexes, advanced spectroscopic techniques and theoretical calculations are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) or Cd(II), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to the metal ion. nih.govresearchgate.net For paramagnetic complexes, NMR spectra are often broad, but can still provide information about the electronic structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic complexes, such as those of Cu(II) or Mn(II). The EPR spectrum can provide information about the oxidation state of the metal, the symmetry of the coordination environment, and the nature of the metal-ligand bonds.

Density Functional Theory (DFT) Calculations: Theoretical methods, particularly DFT, are increasingly used to complement experimental data. wikimedia.orgnih.gov DFT calculations can be used to:

Optimize the geometry of the complexes and compare it with experimental data.

Calculate vibrational frequencies to aid in the assignment of IR and Raman spectra.

Predict electronic spectra (e.g., using Time-Dependent DFT) and help in the interpretation of UV-Vis spectra. researchgate.net

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and the reactivity of the complexes. researchgate.net

Determine the nature of the metal-ligand bond through various bonding analysis techniques.

These combined experimental and theoretical approaches provide a comprehensive picture of the structure and bonding in metal complexes of this compound.

Catalytic Applications of this compound Metal Complexes in Organic Transformations

The structural features of metal complexes derived from this compound make them promising candidates as catalysts in various organic transformations. The presence of both a metal center and a tailored ligand environment can facilitate a range of catalytic reactions. While specific studies on this exact ligand are limited, the catalytic potential can be inferred from related pyridinol and N,O-donor ligand complexes. rsc.orgresearchgate.net

Potential catalytic applications include:

Oxidation Reactions: Metal complexes, particularly those of manganese, iron, and copper, are known to catalyze the oxidation of various substrates, such as alcohols and alkenes. The pyridinol ligand can stabilize different oxidation states of the metal, which is often a requirement in catalytic oxidation cycles.

C-C Coupling Reactions: Palladium complexes are widely used in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. chemrxiv.org A Pd(II) complex of this compound could potentially serve as a precatalyst for such transformations. The ligand can stabilize the palladium center and influence the selectivity of the reaction.

Reduction Reactions: Complexes of rhodium, ruthenium, and palladium can act as catalysts for hydrogenation and transfer hydrogenation reactions. researchgate.net For instance, they could be explored in the reduction of nitroarenes to anilines.

Polymerization Reactions: Certain transition metal complexes are active catalysts for the polymerization of olefins. The steric and electronic properties of the this compound ligand could be tuned to control the properties of the resulting polymers.

A hypothetical table illustrating the potential catalytic activity of a palladium complex of this compound in a Suzuki coupling reaction is shown below.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemperature (°C)Yield (%)
14-IodoanisolePhenylboronic acid1TolueneK₂CO₃100>95
24-BromoanisolePhenylboronic acid1TolueneK₂CO₃10085
34-ChloroanisolePhenylboronic acid1TolueneK₂CO₃10040
44-Iodoanisole4-Tolylboronic acid0.5Toluene/H₂OK₃PO₄80>98

Development of this compound Derived Ligands for Specific Catalytic or Material Science Applications

The basic scaffold of this compound can be systematically modified to develop new ligands with tailored properties for specific applications in catalysis and material science. rsc.org

Strategies for ligand development include:

Modification of the Pyridine Ring: Introducing electron-donating or electron-withdrawing substituents on the pyridine ring can fine-tune the electronic properties of the ligand and, consequently, the reactivity of the metal complex. For example, adding an electron-withdrawing group could make a coordinated metal center more electrophilic and potentially a more active catalyst for certain reactions.

Variation of the Aryl Substituent: The 3,4-dimethoxyphenyl group can be replaced with other substituted aryl groups to modulate the steric hindrance around the metal center. This can be used to control the selectivity of catalytic reactions, for instance, in asymmetric catalysis if a chiral substituent is introduced.

Introduction of Additional Donor Groups: The ligand scaffold can be extended to include additional donor atoms, creating tridentate or tetradentate ligands. This can lead to more stable complexes and open up new coordination geometries and reactivity patterns. For example, a phosphine (B1218219) group could be introduced to create a P,N,O-tridentate ligand, which could have interesting catalytic properties. mdpi.com

Immobilization on a Solid Support: The ligand can be functionalized with a reactive group that allows it to be anchored to a solid support, such as silica (B1680970) or a polymer. mdpi.com This would lead to the formation of heterogeneous catalysts, which are often preferred in industrial processes due to their ease of separation and recyclability. mdpi.com

Formation of Polynuclear Complexes: Ligands can be designed to bridge multiple metal centers, leading to the formation of polynuclear complexes. These materials can exhibit interesting magnetic or electronic properties and may have applications in materials science, for example, as single-molecule magnets or as components of metal-organic frameworks (MOFs). nih.gov

Through these synthetic modifications, a family of ligands derived from this compound can be generated, providing a versatile platform for the development of new catalysts and functional materials.

Applications of 2 3,4 Dimethoxyphenyl Pyridin 3 Ol As a Chemical Probe or Research Tool

Utilization as a Fluorescent Probe for pH or Polarity Sensing in Non-Biological Systems

The inherent photophysical properties of the pyridin-3-ol scaffold make it a promising candidate for the development of fluorescent sensors. The nitrogen atom in the pyridine (B92270) ring can be protonated or deprotonated in response to changes in environmental pH. This alteration in the electronic structure of the molecule can lead to significant changes in its fluorescence emission, such as a shift in wavelength or a change in intensity. This "on-off" or ratiometric response allows for the sensitive detection of pH levels. researchgate.netnih.govnih.gov

Derivatives of 3-hydroxy-2,2'-bipyridine, which share the core hydroxypyridine structure, are known to exhibit large Stokes shifts and high fluorescence quantum yields. chimicatechnoacta.ru This phenomenon, often driven by excited-state intramolecular proton transfer (ESIPT), is highly desirable for developing fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios. chimicatechnoacta.ru While specific studies detailing the use of 2-(3,4-dimethoxyphenyl)pyridin-3-ol as a pH or polarity sensor are not extensively documented, the foundational characteristics of its 2-aryl-pyridin-3-ol structure suggest significant potential. The dimethoxy groups on the phenyl ring act as electron-donating groups, which can further modulate the photophysical properties and enhance the sensitivity of the probe.

Table 1: Characteristics of Related Pyridine-Based Fluorescent Probes

Probe Type Analyte Key Features Reference
Pyridine-Based Isomers pH pH-reversible, good linear response in extreme acidity, selective for H⁺. nih.gov nih.gov
Coumarin-Spirolactam Probes pH Reversible fluorescence response to pH (2.0-8.0), good photostability. researchgate.net researchgate.net
Pyrene-Pyridine Systems Metal Ions Turn-off sensor for Fe³⁺ with nanomolar detection limits. acs.org

Development of this compound as a Photoactivatable Caging Group for Chemical Release Studies

Photoactivatable caging groups are moieties that can be attached to a biologically active molecule, rendering it inert. Upon irradiation with light of a specific wavelength, the caging group is cleaved, releasing the active molecule with precise spatial and temporal control. This technique is invaluable for studying dynamic processes in chemistry and biology.

Currently, there is limited specific research available in the public domain that documents the development and use of this compound as a photoactivatable caging group. The design of such a group requires a scaffold that is stable under physiological conditions but undergoes efficient photochemical cleavage upon light exposure. While some heterocyclic systems are used for this purpose, dedicated studies on the pyridin-3-ol core for photo-release applications have not been prominently reported.

Application as a Scaffold for Rational Design of Novel Chemical Entities with Specific Binding Affinities for Molecular Recognition Research

The rigid, well-defined three-dimensional structure of this compound makes it an excellent scaffold for the rational design of new molecules with specific biological targets. In medicinal chemistry, a scaffold is a core structure upon which various functional groups can be systematically added or modified to optimize binding affinity and selectivity for a protein or enzyme.

The pyrazolo[3,4-b]pyridine core, which is structurally related, is a common fragment used in the synthesis of kinase inhibitors. nih.gov The pyridine component can participate in π–π stacking interactions with aromatic amino acid residues (like phenylalanine) in a protein's binding pocket, while other parts of the scaffold can form crucial hydrogen bonds. nih.gov Similarly, the this compound scaffold offers multiple points for modification:

The Pyridine Nitrogen: Can act as a hydrogen bond acceptor.

The 3-Hydroxyl Group: Can serve as a hydrogen bond donor or acceptor.

The Phenyl Ring: Can be functionalized with various substituents to modulate electronic properties and steric interactions. The existing dimethoxy groups, for instance, can be altered to fine-tune binding.

This versatility allows medicinal chemists to use this scaffold as a starting point for creating libraries of compounds to screen for activity against various targets, such as kinases, cholinesterases, or other enzymes implicated in disease. nih.govresearchgate.netnih.gov For example, studies on pyrazolo[1,5-c] researchgate.netnih.govbenzoxazin-5(5H)-one scaffolds have led to the discovery of selective butyrylcholinesterase (BuChE) inhibitors. researchgate.net

Use as a Building Block in the Synthesis of Complex Molecules for Chemical Research

Beyond its direct applications, this compound is a valuable building block for the synthesis of more complex chemical structures. The functional groups on the molecule—the hydroxyl group and the pyridine ring—provide reactive handles for a variety of chemical transformations.

3,4-Dihydro-2(1H)-pyridones (DHPo), which are tautomers of hydroxypyridines, are considered "privileged structures" because they serve as precursors for a wide array of biologically active compounds. semanticscholar.org Synthetic strategies involving these pyridone structures are numerous and include multicomponent reactions that allow for the efficient construction of molecular complexity from simple starting materials. semanticscholar.org

The 2-aryl-pyridin-3-ol core can be a precursor for:

Fused Heterocyclic Systems: The hydroxyl and pyridine functionalities can participate in cyclization reactions to build fused ring systems like pyridofurans or other complex heterocyclic frameworks.

Substituted Pyridines: The pyridine ring can undergo various substitution reactions, and the hydroxyl group can be converted into other functional groups (e.g., ethers, esters) to enable further synthetic transformations. The synthesis of complex pyrido[2,3-d]pyrimidine (B1209978) derivatives, for instance, often starts from functionalized pyridine building blocks. nih.gov

Ligands for Coordination Chemistry: Pyridine-containing molecules are classic ligands for transition metals, and the this compound structure could be used to synthesize ligands for catalysis or functional materials.

Investigation of this compound in Materials Science as a Component for Functional Materials (e.g., Optoelectronic Materials)

The field of materials science constantly seeks new organic molecules with tailored electronic and photophysical properties for use in functional materials. The conjugated π-system extending across the phenyl and pyridine rings in this compound, combined with its donor-acceptor characteristics, makes it an interesting candidate for optoelectronic applications.

Functionalized pyridine derivatives are increasingly recognized for their potential in optical and electronic materials. researchgate.net Pyridine-containing polymers and small molecules have been developed as electron-transport materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net In these devices, different layers of organic materials are responsible for injecting, transporting, and emitting charge carriers (holes and electrons). The electronic properties of the this compound scaffold, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be tuned by modifying its substituents. This allows for the optimization of charge injection and transport, leading to more efficient devices.

For example, pyrene-pyridine integrated systems have been successfully used as hole-transporting materials (HTMs) in OLEDs, demonstrating stable performance and low efficiency roll-off. acs.orgacs.org The pyridine unit in these molecules often acts as the electron-accepting component. Furthermore, related bipyridine compounds have been investigated as potential host materials for phosphorescent OLEDs due to their high triplet energies. researchgate.net The inherent fluorescence of 3-hydroxy-2,2'-bipyridine derivatives also suggests their utility in creating fluorescent materials and OLEDs. chimicatechnoacta.ru Given these precedents, the this compound structure represents a promising platform for developing new materials for optoelectronic applications.

Table 2: List of Chemical Compounds

Compound Name
This compound
3-hydroxy-2,2'-bipyridine
Pyrazolo[3,4-b]pyridine
Pyrazolo[1,5-c] researchgate.netnih.govbenzoxazin-5(5H)-one
3,4-Dihydro-2(1H)-pyridone
Pyrido[2,3-d]pyrimidine
Pyrene
Phenylalanine

Conclusion and Future Research Directions

Identification of Unexplored Research Avenues and Methodological Challenges

The primary unexplored research avenue is the very synthesis and characterization of 2-(3,4-Dimethoxyphenyl)pyridin-3-ol itself. While general methods for pyridine (B92270) synthesis are well-established, the specific application of these methods to produce this compound in good yield and purity would need to be developed and optimized. bcrcp.ac.inchim.it

Methodological challenges could arise in the selective functionalization of the pyridine ring and in controlling the regioselectivity of the reactions. The synthesis of pyridin-4-ol derivatives, for instance, has been achieved through multi-component reactions, and similar strategies could potentially be adapted. chim.it

Once synthesized, a full spectroscopic characterization (including NMR, IR, and mass spectrometry) would be required to confirm its structure. Subsequent research would logically move towards evaluating its fundamental chemical and physical properties.

Broader Implications for Heterocyclic Chemistry and Chemical Sciences Research

The study of novel heterocyclic compounds like this compound contributes to the expansion of chemical space available for screening in drug discovery and materials science. Each new compound with a unique substitution pattern has the potential to exhibit novel biological activities or material properties.

The pyridine nucleus is a core component of many pharmaceuticals and agrochemicals. researchgate.net Research into new derivatives helps in understanding structure-activity relationships (SAR) and can lead to the development of more potent and selective agents. nih.gov The synthesis and study of this compound would add to the collective knowledge of pyridine chemistry.

Prospective Directions for Advanced Studies on this compound and its Analogs

Future research on this compound would logically begin with its synthesis and purification. Following this, a number of advanced studies could be pursued:

Biological Screening: The compound could be screened for a wide range of biological activities, including as an antimicrobial, anticancer, or anti-inflammatory agent, given the known activities of other pyridine derivatives. researchgate.net

Computational Studies: Molecular modeling and docking studies could be employed to predict potential biological targets and to understand its binding modes.

Analog Synthesis: A library of analogs could be synthesized by modifying the substituents on both the pyridine and phenyl rings to explore the structure-activity relationship. For example, altering the methoxy (B1213986) groups on the phenyl ring or introducing different functional groups to the pyridine core could lead to compounds with enhanced or different biological profiles.

Material Science Applications: Pyridine derivatives have applications in materials science, for instance, as ligands in catalysis or as components of organic light-emitting diodes (OLEDs). The properties of this compound in these areas could be investigated.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3,4-dimethoxyphenyl)pyridin-3-ol, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For analogs (e.g., triazole derivatives), a common approach involves reacting dimethoxyphenyl precursors with heterocyclic intermediates under reflux in polar aprotic solvents like DMF or acetonitrile . Purity is validated using thin-layer chromatography (TLC) with silica gel plates, while structural confirmation employs IR spectroscopy (C-O and O-H stretches at 1250–1050 cm⁻¹ and 3300 cm⁻¹, respectively) and ¹H NMR (distinct methoxy proton peaks at δ 3.8–4.0 ppm and aromatic pyridin-ol protons at δ 6.5–8.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing the electronic and steric effects of the 3,4-dimethoxy substituents?

  • Methodological Answer :

  • ¹³C NMR : Identifies electronic effects via chemical shifts of methoxy-attached carbons (typically δ 55–60 ppm) and pyridine ring carbons.
  • UV-Vis Spectroscopy : Detects π→π* transitions in the aromatic system (λmax ~260–300 nm), with bathochromic shifts indicating electron-donating methoxy groups .
  • X-ray Diffraction (if crystallized) : Resolves steric interactions; for related dimethoxyphenyl compounds, monoclinic crystal systems (e.g., P21/c) with unit cell parameters a ≈21.9 Å, b ≈12.2 Å, and β ≈93.5° are observed .

Advanced Research Questions

Q. How can researchers address contradictions between computational toxicity predictions and experimental toxicity assays for this compound?

  • Methodological Answer :

  • Step 1 : Use in silico tools (e.g., GUSAR, ProTox-II) to predict acute toxicity (e.g., LD50). For analogs, predicted LD50 values range from 200–500 mg/kg .
  • Step 2 : Validate experimentally via in vitro assays (e.g., MTT on HepG2 cells) and compare with computational results.
  • Resolution : Discrepancies arise from unaccounted metabolic pathways in simulations. Refine models using experimental metabolite data (e.g., hydroxylation at the pyridine ring) .

Q. What strategies optimize reaction yields when synthesizing derivatives of this compound under inert conditions?

  • Methodological Answer :

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for pyridine derivatives.
  • Solvent System : Use degassed DMF with molecular sieves to minimize hydrolysis of methoxy groups.
  • Temperature Control : Maintain 80–100°C for 12–24 hours, monitoring via TLC. Yields >70% are achievable for triazole-linked analogs .

Q. How does the insolubility of this compound in aqueous media impact biological activity studies?

  • Methodological Answer :

  • Solubilization : Use co-solvents (e.g., DMSO ≤1% v/v) or micellar systems (e.g., Tween-80).
  • Activity Validation : Compare solubility-adjusted IC50 values with pure DMSO controls to rule out solvent interference. For analogs, reduced solubility correlates with lower membrane permeability but higher protein binding affinity .

Data Contradiction Analysis

Q. Conflicting crystallographic How to resolve discrepancies in hydrogen bonding patterns reported for similar dimethoxyphenyl-pyridine systems?

  • Methodological Answer :

  • Re-evaluate Crystallization Conditions : Variations in solvent (e.g., ethanol vs. acetonitrile) and temperature alter H-bond networks. For example, hydrates (e.g., dihydrates) form stronger O-H∙∙∙O bonds vs. anhydrous forms .
  • DFT Calculations : Compare experimental unit cell parameters (a, b, c, β) with density functional theory (DFT)-optimized structures to identify energetically favorable H-bond configurations .

Experimental Design Table

Objective Method Key Parameters Validation
Synthesis OptimizationPd-catalyzed cross-couplingCatalyst loading (5–10 mol%), reflux 24hTLC, ¹H NMR
Toxicity ScreeningGUSAR prediction + MTT assayIC50, LD50, metabolic stabilityDose-response curves
Structural ElucidationSingle-crystal X-ray diffractionSpace group P21/c, Z=4CCDC deposition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.